molecular formula C19H16Cl2N2O4S B3650290 N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

Cat. No.: B3650290
M. Wt: 439.3 g/mol
InChI Key: ZEABYOLBIXDRIN-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenylamine and 4-chlorophenylsulfonyl chloride. These intermediates are then reacted under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental sustainability, incorporating steps such as solvent recovery and waste minimization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of both aromatic and heterocyclic components makes it a versatile candidate for drug design.

Medicine

In medicinal chemistry, N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)glycinamide
  • N~2~-(3-chlorophenyl)-N~2~-(4-methylphenyl)sulfonylglycinamide
  • N~2~-(3-bromophenyl)-N~2~-(4-chlorophenyl)sulfonylglycinamide

Uniqueness

Compared to similar compounds, N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide stands out due to the presence of the furan ring, which can impart unique electronic and steric properties

Properties

IUPAC Name

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c20-14-6-8-18(9-7-14)28(25,26)23(16-4-1-3-15(21)11-16)13-19(24)22-12-17-5-2-10-27-17/h1-11H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEABYOLBIXDRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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